molecular formula C19H17ClN4O2 B2553526 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008647-80-0

5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2553526
CAS RN: 1008647-80-0
M. Wt: 368.82
InChI Key: SNJORWPIOKDFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Synthesis

The compound ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its derivatives have been synthesized, showcasing the relevance of π-hole tetrel bonding interactions in their structures. These interactions, analyzed through Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, indicate the compound's potential in forming self-assembled dimers through symmetrically equivalent O⋯π-hole tetrel bonding interactions. This property is significant for understanding the compound's stability and reactivity, which could be leveraged in designing new materials or pharmaceuticals (Ahmed et al., 2020).

Antifungal and Antiprotozoal Activities

Compounds containing the 1,2,4-triazole moiety, similar to the one , have been investigated for their antifungal and antiprotozoal activities. A novel compound from the 1,2,4-triazole class showed potential as an antifungal agent, with studies on its solubility thermodynamics and partitioning processes in biologically relevant solvents revealing its poor solubility in buffer solutions and hexane, but better solubility in alcohols. These physicochemical properties are crucial for the development of new antifungal medications, highlighting the importance of solubility and distribution characteristics in drug formulation (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

5-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-11-3-4-12(2)13(9-11)10-23-17-16(21-22-23)18(25)24(19(17)26)15-7-5-14(20)6-8-15/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJORWPIOKDFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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